5-Bromo-2-(trifluoromethyl)benzonitrile
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Overview
Description
5-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of quinazolines, which are known to have antitumor and anti-inflammatory applications .
Mode of Action
It’s worth noting that compounds with similar structures display different reactivities, enabling selective substitution reactions .
Result of Action
Related compounds have been used in the synthesis of drugs with antitumor and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that the bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions
Molecular Mechanism
It is known that the compound can undergo selective substitution reactions due to the different reactivities of its bromide and fluoride substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)benzonitrile typically involves the bromination of 2-(trifluoromethyl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The raw materials, including 2-(trifluoromethyl)benzonitrile and bromine, are reacted in a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction: Corresponding amines.
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)benzonitrile is widely used in scientific research due to its unique chemical properties:
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzonitrile
- 4-Bromo-2-(trifluoromethyl)benzonitrile
- 2-(Trifluoromethyl)benzonitrile
Uniqueness
5-Bromo-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influence its reactivity and interaction with other molecules. The presence of both electron-withdrawing groups (bromine and trifluoromethyl) makes it a versatile intermediate in organic synthesis, offering distinct reactivity patterns compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEMPTWEFRLPBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679246 |
Source
|
Record name | 5-Bromo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-28-1 |
Source
|
Record name | 5-Bromo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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